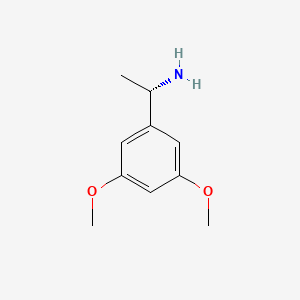

(S)-1-(3,5-dimethoxyphenyl)ethanamine

Description

General Academic Context of Chiral Amine Synthesis and Utility

Chiral amines are organic compounds that feature a nitrogen atom bonded to a stereogenic center. These molecules are fundamental structural motifs found extensively in nature and are integral to a vast array of biologically active compounds, including natural products, pharmaceuticals, and agrochemicals. nih.govacs.orgumn.edu The synthesis of optically pure chiral amines is a cornerstone of modern organic chemistry, driven by the distinct biological activities often exhibited by different enantiomers of the same compound. nih.gov

The utility of chiral amines extends beyond their direct biological roles; they are also indispensable tools in asymmetric synthesis. They serve as highly effective chiral resolving agents for the separation of racemic acids, as chiral auxiliaries to guide stereoselective transformations, and as foundational chiral building blocks for constructing more complex molecules. nih.govsigmaaldrich.comrsc.orgsigmaaldrich.com

Consequently, the development of efficient and innovative synthetic routes to enantiomerically enriched amines remains a significant focus of academic and industrial research. nih.gov Methodologies for their preparation are diverse, with transition metal-catalyzed asymmetric hydrogenation of prochiral imines and enamines being one of the most direct and atom-economical approaches. nih.govacs.orgajchem-b.comchinesechemsoc.org This method often provides high yields and excellent enantioselectivity. chinesechemsoc.org In parallel, the field of biocatalysis has emerged as a powerful and sustainable alternative, employing enzymes such as transaminases, amine dehydrogenases (AmDHs), and imine reductases (IREDs) to produce chiral amines with exceptional selectivity under mild, environmentally friendly conditions. acs.orghims-biocat.eursc.orgmdpi.comresearchgate.netfrontiersin.org

The Role of Chiral Amines in Medicinal Chemistry and Advanced Materials

The significance of chiral amines is particularly pronounced in the pharmaceutical industry. It is estimated that between 40% and 45% of all small-molecule drugs contain a chiral amine fragment, underscoring their importance in drug design and development. nih.govacs.orgnih.gov The specific three-dimensional arrangement of the amine and its substituents is often critical for molecular recognition and binding to biological targets like enzymes and receptors. Prominent examples of pharmaceuticals incorporating a chiral amine scaffold include the anti-diabetic drug Sitagliptin, the calcimimetic Cinacalcet, and the Alzheimer's treatment Rivastigmine. ajchem-b.comresearchgate.netnih.govvapourtec.com The continuous search for novel therapeutic agents fuels the demand for new chiral amine building blocks to expand the available chemical space for drug discovery. nih.govrsc.orgrsc.org

Beyond medicine, chiral amines are valuable components in the field of advanced materials. umn.edu Their defined stereochemistry can be used to impart chirality to polymers and other materials, influencing their properties and enabling applications in areas such as chiral chromatography, asymmetric catalysis, and molecular recognition sensors.

Specific Research Focus on Dimethoxyphenyl-Substituted Ethanamines

Within the broad class of chiral amines, phenethylamines substituted with dimethoxy groups on the phenyl ring are a subject of specific research interest. wikipedia.org The position and number of methoxy (B1213986) groups on the aromatic ring significantly influence the compound's electronic properties and steric profile, which in turn dictates its biological activity and utility as a synthetic intermediate. researchgate.netnih.gov

Research into dimethoxyphenyl-substituted ethanamines has explored their synthesis and pharmacological properties. For instance, studies on 2,5-dimethoxyphenethylamines have investigated their role as selective agonists for serotonin (B10506) 5-HT2A receptors, which are involved in various neurological processes. nih.gov Similarly, derivatives of 2-(3,4-dimethoxyphenyl)ethylamine have been synthesized and evaluated for potential antiulcer activities. nih.gov The synthesis of related structures, such as 4-hydroxy- and 4-ethoxy-3,5-dimethoxy-β-phenethylamines, has been accomplished using starting materials like syringaldehyde. mdma.ch This body of research highlights the diverse potential of dimethoxy-substituted ethanamine scaffolds. The specific compound, (S)-1-(3,5-dimethoxyphenyl)ethanamine, represents a valuable chiral building block within this family, offering a unique substitution pattern for further chemical elaboration and investigation.

Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-(3,5-dimethoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-7(11)8-4-9(12-2)6-10(5-8)13-3/h4-7H,11H2,1-3H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVAAZZHQLIEDTA-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)OC)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=CC(=C1)OC)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80542599 | |

| Record name | (1S)-1-(3,5-Dimethoxyphenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80542599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

781580-43-6 | |

| Record name | (1S)-1-(3,5-Dimethoxyphenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80542599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Asymmetric Synthesis Methodologies for S 1 3,5 Dimethoxyphenyl Ethanamine and Analogous Chiral Amines

Enzymatic and Biocatalytic Approaches to Chiral Amine Production

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for producing chiral amines. Enzymes, operating under mild conditions, offer high enantio- and regioselectivity, contributing to greener and more economical manufacturing processes. taylorfrancis.com

Amine Transaminase (ATA) Catalysis for Stereoselective Amination

Amine transaminases (ATAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a carbonyl acceptor. mdpi.com This process, known as transamination, is a highly effective method for the asymmetric synthesis of chiral amines from prochiral ketones. The reaction mechanism follows a ping-pong bi-bi pathway where the PLP cofactor is converted to pyridoxamine-5'-phosphate (PMP) and back. mdpi.com

ATAs are classified based on their stereopreference, yielding either (R)- or (S)-amines. nih.gov For the synthesis of (S)-1-(3,5-dimethoxyphenyl)ethanamine, an (S)-selective ATA would be employed to catalyze the amination of 3,5-dimethoxyacetophenone. The active site of an (S)-selective ATA is structured to accommodate the substrate in a specific orientation, ensuring the delivery of the amino group to one face of the carbonyl, resulting in the desired (S)-enantiomer.

The equilibrium of the transamination reaction can be unfavorable. To drive the reaction towards the product, various strategies are employed, such as using an excess of the amine donor, or removing the ketone byproduct. nih.gov One effective method involves using a diamine donor, like ortho-xylylenediamine, which, after donating its amino group, cyclizes into an isoindole that subsequently polymerizes, shifting the equilibrium forward. nih.gov Another approach is to couple the reaction with a dehydrogenase enzyme system, such as lactate (B86563) dehydrogenase (LDH) and glucose dehydrogenase (GDH), to remove the pyruvate (B1213749) co-product. nih.gov

| Enzyme Type | Substrate | Product | Key Features |

| (S)-Amine Transaminase | 3,5-dimethoxyacetophenone | This compound | High enantioselectivity, mild reaction conditions. |

| Amine Transaminase | Prochiral ketones | Chiral amines | Utilizes PLP cofactor, equilibrium can be challenging. mdpi.com |

Imine Reductase (IRED) and Amine Dehydrogenase (AmDH) Mediated Reductions

Imine reductases (IREDs) and amine dehydrogenases (AmDHs) are valuable biocatalysts for chiral amine synthesis, operating through the reduction of imines and reductive amination of ketones, respectively. nih.govuva.nl

Imine Reductases (IREDs) are NADPH-dependent enzymes that catalyze the stereoselective reduction of C=N bonds in imines and are particularly effective for the synthesis of cyclic amines. nih.gov While they can be used for the reduction of pre-formed imines, some IREDs, termed reductive aminases (RedAms), can catalyze both the imine formation from a ketone and an amine, and the subsequent reduction in a one-pot reaction. wikipedia.org Protein engineering has been instrumental in expanding the substrate scope and improving the stereoselectivity of IREDs. researchgate.net

Amine Dehydrogenases (AmDHs) catalyze the direct reductive amination of ketones using ammonia (B1221849) as the amine source and a nicotinamide (B372718) cofactor (NADH or NADPH). nih.govhims-biocat.eu This approach is highly atom-economical, producing only water as a byproduct. uva.nl Wild-type AmDHs are limited, but protein engineering has successfully converted amino acid dehydrogenases (AADHs) into highly active and enantioselective AmDHs. nih.govresearchgate.net These engineered AmDHs have shown broad substrate scope, including the ability to convert bulky aromatic ketones. nih.gov

| Enzyme | Reaction Type | Key Features |

| Imine Reductase (IRED) | Asymmetric reduction of imines | NADPH-dependent, effective for cyclic imines. nih.gov |

| Reductive Aminase (RedAm) | Reductive amination of ketones | Catalyzes both imine formation and reduction. wikipedia.org |

| Amine Dehydrogenase (AmDH) | Asymmetric reductive amination of ketones | Uses ammonia, high atom economy, engineered variants have broad scope. uva.nlnih.gov |

Whole-Cell Biocatalysis and Engineered Strains

Utilizing whole microbial cells as biocatalysts offers several advantages, including the elimination of costly enzyme purification and the presence of inherent cofactor regeneration systems. taylorfrancis.comappleacademicpress.commdpi.com This approach is particularly beneficial for multi-step enzymatic reactions. nih.gov

Engineered strains of microorganisms, such as Escherichia coli and Arthrobacter sp., can be developed to overexpress specific enzymes like transaminases or dehydrogenases, thereby enhancing the efficiency of chiral amine production. nih.govnih.gov For instance, Arthrobacter sp. KNK168 has been shown to possess (R)-transaminase activity for the synthesis of various (R)-amines. nih.gov By optimizing culture conditions, such as the addition of inducers, the production of the desired enzyme can be significantly increased. nih.gov

Whole-cell biocatalysis has been successfully applied to the synthesis of precursors for pharmaceuticals. For example, engineered E. coli cells expressing an O-methyltransferase were used for the biosynthesis of syringic acid. nih.gov Similarly, Lactobacillus reuteri whole cells have been used for the bioreduction of a ketone to produce a key intermediate for the drug rivastigmine. mdpi.com

Process Optimization and Non-Conventional Media in Biocatalysis

Optimizing reaction conditions is crucial for the industrial application of biocatalytic processes. rsc.org Factors such as pH, temperature, substrate and enzyme concentration, and the choice of solvent can significantly impact reaction rates and enzyme stability. acs.org For transaminase reactions, which are often run at a pH between 8 and 10, compatibility with other reaction steps can be a challenge. acs.org

The use of non-conventional media, such as organic solvents or deep eutectic solvents, can be advantageous for substrates with low aqueous solubility. mdpi.comresearchgate.net However, enzymes often exhibit reduced activity and stability in such environments. researchgate.net Strategies to overcome this include enzyme immobilization and protein engineering to enhance solvent tolerance. researchgate.net Co-lyophilization with surfactants is another technique used to improve enzyme performance in organic media.

Continuous Flow Biocatalytic Systems for Chiral Amines

Continuous flow processing offers significant advantages over traditional batch reactors for biocatalytic synthesis, including improved productivity, easier product separation, and enhanced enzyme stability and reusability, particularly when using immobilized enzymes. nih.govrsc.org This methodology allows for precise control over reaction parameters and can lead to higher conversions and selectivities. nih.gov

Continuous flow systems have been successfully implemented for the synthesis of chiral amines using transaminases. rsc.orgnih.gov Immobilized transaminases in packed-bed reactors have been used to produce various chiral amines with high efficiency. nih.gov These systems can be integrated with in-line purification techniques, such as pH-based extractions and crystallization, to create a fully continuous synthesis and work-up process. rsc.org The use of continuous flow can also mitigate issues of substrate or product inhibition by maintaining low concentrations of inhibitory species. rsc.org

Transition Metal-Catalyzed Asymmetric Hydrogenation Strategies

Transition metal-catalyzed asymmetric hydrogenation of imines is a powerful and widely used method for the synthesis of chiral amines. This approach typically involves the use of a chiral catalyst, often based on iridium or rhodium, complexed with a chiral phosphine (B1218219) ligand. nih.govyoutube.com

The process involves the hydrogenation of an N-H imine, which can be prepared from the corresponding ketone, 3,5-dimethoxyacetophenone. These imines can be isolated as stable hydrochloride salts. nih.gov The asymmetric hydrogenation is then carried out under a hydrogen atmosphere using a chiral catalyst. For example, an iridium catalyst bearing the (S,S)-f-binaphane ligand has been shown to be effective in the hydrogenation of various N-H ketoimines, affording chiral amines in high yields and enantioselectivities. nih.gov

More recently, catalysts based on earth-abundant metals like iron have been developed for the asymmetric transfer hydrogenation of imines. nih.gov These catalysts, featuring amine(imine)diphosphine ligands, use isopropanol (B130326) as a hydrogen source and have demonstrated high catalytic activity. nih.gov

| Catalyst System | Substrate | Product | Key Features |

| Ir-(S,S)-f-binaphane | N-H ketoimines | Chiral amines | High yields and enantioselectivities. nih.gov |

| Iron-amine(imine)diphosphine | Imines | Chiral amines | Uses earth-abundant metal, isopropanol as H-source. nih.gov |

Development and Application of Chiral Ligands

The use of chiral ligands in transition-metal-catalyzed reactions is a powerful strategy for asymmetric synthesis. nih.gov These ligands create a chiral environment around the metal center, which directs the stereochemical outcome of the reaction. For the synthesis of chiral amines, chiral phosphine ligands are extensively used in the asymmetric hydrogenation of prochiral imines. nih.govnih.gov

For instance, iridium-based catalytic systems with chiral phosphino-oxazoline ligands have demonstrated high efficiency in the asymmetric hydrogenation of N-aryl imines, yielding chiral amines with excellent enantioselectivities. nih.gov Similarly, C1-symmetry sulfoximines have been introduced as effective chiral ligands for the iridium-catalyzed asymmetric hydrogenation of exocyclic imines, affording the corresponding chiral amine adducts with high enantiomeric excess (ee). nih.gov

The development of modular chiral ligands has been crucial, allowing for the fine-tuning of catalyst properties to achieve high activity and selectivity for a broad range of substrates. nih.gov This modularity is essential when adapting a synthetic route for a specific target like this compound.

Table 1: Examples of Chiral Ligands in Asymmetric Amine Synthesis

| Ligand Type | Metal | Application | Reported Enantioselectivity | Reference |

|---|---|---|---|---|

| Phosphino-oxazoline | Iridium | Asymmetric Hydrogenation of N-aryl imines | Up to 97% ee | nih.gov |

| C1-Symmetry Sulfoximine | Iridium | Asymmetric Hydrogenation of exocyclic imines | 91% ee | nih.gov |

| C4-TunePhos | Rhodium | Asymmetric Hydrogenation of cyclic imines | 86-95% ee | nih.gov |

Asymmetric Reductive Amination Mechanisms

The mechanism of metal-catalyzed ARA often involves the coordination of the imine to the chiral metal complex, followed by hydride transfer. The stereoselectivity is governed by the facial selectivity of the hydride attack on the C=N double bond, which is controlled by the chiral ligand. rsc.org Biocatalytic reductive amination, employing enzymes like imine reductases (IREDs) or amine dehydrogenases (AmDHs), offers an alternative and often highly selective approach. nih.gov These enzymes catalyze the reduction of an imine intermediate with high enantioselectivity. nih.gov

Asymmetric Hydroamination and Allylic Amination Routes

Asymmetric hydroamination, the addition of an N-H bond across a carbon-carbon double or triple bond, is an atom-economical method for amine synthesis. nih.gov Rhodium-catalyzed hydroamination of allenes using a rhodium(I)/Josiphos catalyst system has been shown to produce α-chiral allylic amines with excellent regio- and enantioselectivity. harvard.edu

Asymmetric allylic amination provides another route to chiral amines. Researchers have developed a method for the asymmetric synthesis of N-substituted allylic amines from allylic substrates and substituted hydroxylamines using an inexpensive copper compound and a chiral ligand. chemrxiv.org This approach offers advantages in terms of cost and waste reduction compared to racemic synthesis and subsequent chiral purification. chemrxiv.org

Organocatalytic Methods for Chiral Amine Formation

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. mdpi.com For the synthesis of chiral amines, chiral Brønsted acids have been successfully employed as catalysts in reductive amination reactions. consensus.app These catalysts activate the in situ-formed imine towards reduction by forming a chiral ion pair.

For example, a three-component coupling of allyltrimethylsilane (B147118) with in situ-formed N-Fmoc-imines, catalyzed by a chiral disulfonimide, can produce Fmoc-protected homoallylic amines. consensus.app Another approach involves the use of chiral phosphoric acids to catalyze the asymmetric allylation of acylimines. consensus.app These methods offer the advantage of being metal-free, which can be beneficial in pharmaceutical synthesis.

Chiral Auxiliary-Mediated Asymmetric Induction in this compound Synthesis

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recycled. sigmaaldrich.comwikipedia.org A widely used chiral auxiliary for the synthesis of amines is tert-butanesulfinamide, developed by the Ellman lab. yale.edu This auxiliary can be condensed with aldehydes and ketones to form N-sulfinyl imines, which then undergo diastereoselective addition of a nucleophile. Subsequent removal of the sulfinyl group yields the chiral amine. yale.edu

Another example is the use of pseudoephedrine as a chiral auxiliary. harvard.eduwikipedia.org It can be converted to the corresponding amide, and subsequent alkylation occurs with high diastereoselectivity. harvard.edu While direct examples for the synthesis of this compound using a specific chiral auxiliary are not prevalent in the literature, this methodology is broadly applicable to the synthesis of chiral amines and could be adapted for the target molecule. wikipedia.org

Table 2: Common Chiral Auxiliaries for Asymmetric Amine Synthesis

| Chiral Auxiliary | Key Intermediate | Typical Subsequent Reaction | Reference |

|---|---|---|---|

| tert-Butanesulfinamide | N-tert-butanesulfinyl imines | Nucleophilic addition (e.g., Grignard reagents) | yale.edu |

| Pseudoephedrine | Chiral amides | Enolate alkylation | harvard.eduwikipedia.org |

| Oxazolidinones | N-acylated oxazolidinones | Aldol reactions, alkylations | wikipedia.org |

One-Pot Synthetic Sequences for Enantiomerically Enriched Amines

One-pot reactions, where multiple transformations are carried out in a single reaction vessel, offer significant advantages in terms of efficiency, resource utilization, and waste reduction. kaust.edu.saacs.org For the synthesis of chiral amines, various one-pot sequences have been developed. These often involve enzymatic cascades or chemoenzymatic approaches. kaust.edu.saacs.org

For example, a one-pot, two-step chemoenzymatic process has been reported that combines biocatalytic reductive amination with a Buchwald-Hartwig cross-coupling reaction to produce chiral N-arylamines. nih.gov Another strategy involves the deracemization of racemic amines using a combination of an amine transaminase (ATA) and an amine dehydrogenase (AmDH) in a one-pot, two-step cascade. acs.org Such multi-catalyst systems allow for the synthesis of complex chiral amines from simple starting materials in an efficient manner. kaust.edu.saacs.org A one-pot, five-component reaction has also been described that affords chiral nonracemic amines in good yields and high stereoselectivities. nih.gov

Sustainable and Green Chemistry Considerations in Chiral Amine Synthesis

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce waste, energy consumption, and the use of hazardous substances. nih.govresearchgate.net In the context of chiral amine synthesis, several strategies contribute to more sustainable processes.

Biocatalysis, using enzymes like transaminases, oxidases, and dehydrogenases, operates under mild conditions (aqueous media, room temperature) and often with high selectivity, reducing the need for protecting groups and harsh reagents. nih.gov Atom-economical reactions like asymmetric hydroamination are inherently green as they maximize the incorporation of starting materials into the final product. nih.gov The use of sonochemical methods, which utilize ultrasound to promote reactions, can lead to shorter reaction times and the use of water as a solvent, making the process greener. nih.govnih.gov Furthermore, the development of catalytic processes, whether metal-based, organocatalytic, or biocatalytic, is a key aspect of green chemistry as it reduces the amount of waste generated compared to stoichiometric methods. yale.educhim.it

Derivatization and Functionalization of the S 1 3,5 Dimethoxyphenyl Ethanamine Scaffold

Synthesis of Novel Analogs for Research Probes

The creation of novel analogs from the (S)-1-(3,5-dimethoxyphenyl)ethanamine scaffold is a key strategy in the development of research probes. Derivatization allows for the systematic modification of the molecule's physicochemical properties, such as lipophilicity, polarity, and steric bulk. These modifications are achieved through the various functionalization reactions detailed in the subsequent sections, including N-substitution, aromatic ring functionalization, and participation in multi-component reactions. The resulting library of compounds can be screened for specific biological activities or used as tools to investigate biological processes. For instance, attaching fluorescent tags or reactive groups can transform the basic scaffold into a probe for bioimaging or target identification studies.

Substitution Reactions and Aromatic Functionalization

The phenyl ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two methoxy (B1213986) (-OCH₃) groups. libretexts.org These groups are strong activating, ortho-, para-directing substituents. libretexts.org In this specific 1,3,5-trisubstituted pattern, the positions ortho to both methoxy groups (positions 2 and 6) and the position para to both (position 4) are highly electron-rich and thus susceptible to electrophilic attack.

Common electrophilic aromatic substitution reactions that can be applied include:

Halogenation: Introduction of bromine or chlorine using Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). lumenlearning.com

Nitration: Addition of a nitro group (NO₂) using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). lumenlearning.commasterorganicchemistry.com

Friedel-Crafts Acylation/Alkylation: Introduction of an acyl or alkyl group, although these reactions may be complicated by the presence of the amine, which can react with the Lewis acid catalyst. masterorganicchemistry.comyoutube.com Protection of the amine group (e.g., as an amide) is often necessary before performing these reactions. libretexts.org

The directing effects of the substituents are summarized in the table below.

| Reagent/Reaction | Electrophile | Expected Major Substitution Position(s) |

| Br₂ / FeBr₃ | Br⁺ | 4- (para), 2- (ortho) |

| HNO₃ / H₂SO₄ | NO₂⁺ | 4- (para), 2- (ortho) |

| RCOCl / AlCl₃ (with N-protection) | RCO⁺ | 4- (para), 2- (ortho) |

| SO₃ / H₂SO₄ | SO₃ | 4- (para), 2- (ortho) |

This table illustrates the expected regiochemical outcomes of electrophilic aromatic substitution on the 3,5-dimethoxyphenyl ring.

Formation of Schiff Bases and Imine Intermediates

The primary amine of this compound readily undergoes condensation with aldehydes or ketones to form imines, commonly known as Schiff bases. wikipedia.org This reaction typically involves nucleophilic addition of the amine to the carbonyl carbon to form a hemiaminal intermediate, which then dehydrates to yield the C=N double bond of the imine. wikipedia.orgyoutube.com The reaction is often catalyzed by a catalytic amount of acid. youtube.com

The general reaction is as follows: this compound + R-CHO ⇌ Schiff Base + H₂O

These Schiff bases are not just stable final products; they are also crucial intermediates in other synthetic transformations. wikipedia.org For example, the imine can be reduced to a secondary amine or be attacked by nucleophiles. Chiral Schiff bases derived from this amine have applications as ligands in asymmetric catalysis. wikipedia.org

Multi-Component Reactions for Diversified Derivatives (e.g., Ugi-Azide Process)

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. The this compound is an ideal amine component for such reactions.

One prominent example is the Ugi-azide reaction, a four-component reaction involving an aldehyde, an amine, an isocyanide, and an azide (B81097) source (like trimethylsilyl (B98337) azide, TMSN₃). mdpi.comsciforum.net The reaction proceeds via the formation of an imine from the aldehyde and amine, which is then attacked by the isocyanide and the azide anion, ultimately forming a 1,5-disubstituted tetrazole derivative after cyclization. sciforum.netnih.gov Utilizing this compound in this process allows for the creation of complex, chiral tetrazoles with a high degree of structural diversity, as each of the four components can be varied. mdpi.comnih.gov

| Component | Example Reactant |

| Amine | This compound |

| Aldehyde | Benzaldehyde (B42025) |

| Isocyanide | tert-Butyl isocyanide |

| Azide Source | Trimethylsilyl azide (TMSN₃) |

This table shows the components for a typical Ugi-azide reaction to create diversified tetrazole derivatives.

N-Substitution Reactions and Their Synthetic Utility (e.g., N-methoxybenzyl derivatives)

The primary amine group is a key site for functionalization through N-substitution reactions. These reactions, primarily N-alkylation and N-acylation, expand the molecular diversity and modify the properties of the parent compound.

N-Alkylation: The introduction of alkyl groups onto the nitrogen atom can be achieved by reacting the amine with alkyl halides or through reductive amination. nih.gov This process converts the primary amine into a secondary or tertiary amine, which can significantly alter its basicity and nucleophilicity. nih.gov

N-Acylation: Reaction with acyl chlorides or acid anhydrides yields amides. This transformation is synthetically useful as the resulting amide is less basic and nucleophilic than the parent amine, which can be advantageous for preventing side reactions in subsequent synthetic steps. libretexts.org The amide can also serve as a protecting group that can be removed later via hydrolysis. libretexts.org

N-Benzyl Derivatives: The synthesis of N-benzyl derivatives, such as N-methoxybenzyl compounds, is a common strategy. These groups can be introduced via reductive amination with the corresponding benzaldehyde and can serve as protecting groups that are often removable under specific hydrogenolysis conditions.

Cyclization Reactions utilizing Dimethoxyphenylethylamine Precursors (e.g., Pictet-Spengler Condensation)

The this compound scaffold is a precursor for constructing heterocyclic systems, most notably through the Pictet-Spengler reaction. This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone under acidic conditions to form a tetrahydroisoquinoline. mdpi.com

For the reaction to proceed with this compound, it must first react with an aldehyde (R-CHO) to form an intermediate Schiff base (imine). This imine then undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring. The high activation provided by the two methoxy groups facilitates this cyclization step, leading to the formation of a 1,2,3,4-tetrahydroisoquinoline (B50084) ring system. mdpi.comresearchgate.net The stereochemistry at the C-1 position of the newly formed ring is influenced by the existing chiral center of the starting amine. This reaction is a powerful tool for the stereoselective synthesis of complex isoquinoline (B145761) alkaloids and their analogs. mdpi.comnsf.gov

Applications of S 1 3,5 Dimethoxyphenyl Ethanamine in Stereoselective Organic Synthesis

Utilization as a Chiral Auxiliary for Asymmetric Transformations

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a synthetic scheme to guide the formation of a new stereocenter. The auxiliary's inherent chirality influences the reaction's transition state, favoring the formation of one diastereomer over the other. Once the desired stereochemistry is established, the auxiliary is cleaved from the molecule and can often be recovered for reuse.

Chiral amines are frequently used as auxiliaries. For instance, amides formed from pseudoephedrine, a well-known chiral auxiliary, undergo diastereoselective alkylation reactions to produce enantiomerically enriched carboxylic acids, ketones, and alcohols. The effectiveness of the auxiliary is determined by its ability to create a rigid, well-defined conformational bias in the transition state, leading to high diastereoselectivity. While specific examples detailing the performance of (S)-1-(3,5-dimethoxyphenyl)ethanamine as a readily cleavable chiral auxiliary are not prevalent in the surveyed literature, its structural similarity to other effective phenylethylamine-based auxiliaries suggests its potential in this role. The steric bulk of the 3,5-dimethoxyphenyl group could provide the necessary facial shielding to direct incoming reagents.

Role as a Chiral Ligand in Metal-Catalyzed Asymmetric Reactions

In metal-catalyzed asymmetric reactions, a chiral ligand coordinates to a metal center, creating a chiral catalytic complex. This complex then orchestrates the enantioselective transformation of a prochiral substrate. Chiral amines and their derivatives, such as phosphino-oxazolines, are a cornerstone of ligand design for reactions like asymmetric hydrogenation. The enantioselectivity of these reactions is highly dependent on the ligand's structure, with subtle changes often leading to significant differences in the outcome.

For example, iridium complexes bearing phosphino-oxazoline chiral ligands have been extensively used in the asymmetric hydrogenation of N-aryl imines, achieving high enantiomeric excesses. While direct applications of this compound as a ligand are not explicitly detailed in the provided research, its core structure is a common motif in more complex ligands. It can be elaborated into bidentate or pincer-type ligands that can effectively coordinate with transition metals like iridium, rhodium, or palladium to catalyze a wide range of enantioselective reactions.

Application as a Chiral Resolving Agent for Racemic Mixtures

The separation of enantiomers from a racemic mixture, a process known as resolution, is a fundamental technique in stereoselective chemistry. One of the most common methods involves reacting a racemic mixture of an acid with an enantiomerically pure chiral amine. This acid-base reaction forms a mixture of two diastereomeric salts.

Since diastereomers have different physical properties, such as solubility, they can be separated by techniques like fractional crystallization. After separation, the pure enantiomers of the acid can be recovered by treating the diastereomeric salts with a strong acid, which also allows for the recovery of the chiral resolving agent.

Chiral phenylethylamines are classic resolving agents. For example, (S)-(-)-α-phenethylamine is widely used to resolve racemic ibuprofen, a non-steroidal anti-inflammatory drug (NSAID). The (S,S) diastereomeric salt is significantly less soluble than the (R,S) salt, enabling its separation by filtration. Given its structural analogy to α-phenethylamine, this compound serves as an effective resolving agent for racemic acids and other compounds capable of forming salts.

Table 1: Chiral Amines as Resolving Agents

| Racemic Compound | Chiral Resolving Agent | Principle of Separation |

|---|---|---|

| Ibuprofen | (S)-(-)-α-Phenethylamine | Formation of diastereomeric salts with different solubilities, allowing for separation via crystallization. |

| Lactic Acid | (R)-1-Phenylethylamine | Creates a mixture of (R,R) and (S,R) diastereomeric salts that can be separated based on differing physical properties. |

Building Block in the Enantioselective Synthesis of Complex Molecules

Perhaps the most significant application of this compound is its use as a chiral building block. In this approach, the amine is incorporated as a permanent and essential part of the target molecule's stereochemically defined framework. Its 3,5-dimethoxyphenyl substituent is a key structural motif found in a variety of biologically active compounds.

The synthesis of natural products often requires the use of enantiomerically pure starting materials to construct complex, polycyclic structures with precise stereochemistry. Chiral amines are integral building blocks in the synthesis of various alkaloids and other bioactive natural products. For instance, a general strategy for the total synthesis of phenanthroquinolizidine alkaloids has been developed using a building block approach that relies on the coupling of specifically substituted aryl and pyridine (B92270) components. The 3,5-dimethoxyphenyl moiety, present in this compound, is a recurring feature in various natural product classes, making this amine a valuable starting material or intermediate for such synthetic endeavors.

The 3,5-disubstituted phenyl ring is a recognized pharmacophore that interacts with various biological receptors. Specifically, the 3,5-bis(trifluoromethyl)phenyl and related 3,5-dimethoxyphenyl groups are critical for the binding of antagonists to the neurokinin-1 (NK1) receptor. The NK1 receptor is implicated in pain, inflammation, and chemotherapy-induced nausea and vomiting.

This compound is a key precursor in the synthesis of potent NK1 receptor antagonists. The development of these drugs, such as Aprepitant, involved extensive structure-activity relationship (SAR) studies, which identified the importance of the N-aryl moiety for high binding affinity. The stereochemistry of the chiral amine is often crucial for activity. For example, in the development of conformationally constrained NK1 receptor antagonists, the specific configuration of the amino acid-like scaffold can determine whether the compound acts as an antagonist or is inactive. The use of this compound as a building block ensures the correct stereochemical and structural features required for potent antagonism at the NK1 receptor.

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| Aprepitant |

| Ibuprofen |

| Lactic Acid |

| (S)-(-)-α-Phenethylamine |

| (R)-1-Phenylethylamine |

| Pseudoephedrine |

Advanced Analytical Methodologies for Enantiomeric Purity Assessment and Derivative Characterization

Chromatographic Techniques for Chiral Separation and Enantiomeric Excess Determination

Chromatographic methods are paramount for the separation of enantiomers and the quantification of enantiomeric excess (e.e.). These techniques rely on the differential interaction of enantiomers with a chiral stationary phase (CSP). chromatographyonline.com

Supercritical Fluid Chromatography (SFC) for Chiral Analysis

Supercritical Fluid Chromatography (SFC) has emerged as a powerful tool for chiral separations, often providing faster and more efficient analyses compared to traditional liquid chromatography. chromatographyonline.comselvita.com Utilizing supercritical carbon dioxide as the primary mobile phase component, SFC offers advantages such as lower viscosity, higher diffusivity, and reduced environmental impact. selvita.comyoutube.com

For the chiral analysis of primary amines like (S)-1-(3,5-dimethoxyphenyl)ethanamine, various chiral stationary phases (CSPs) are employed. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used due to their broad applicability and high loadability. chromatographyonline.comyoutube.com Specifically, derivatives like tris-(3,5-dimethylphenylcarbamate) on cellulose or amylose have proven effective. chromatographyonline.comchiraltech.com Crown ether-based CSPs are also particularly well-suited for the separation of compounds containing a primary amino group. chromatographyonline.comwiley.com

The mobile phase in SFC typically consists of supercritical CO2 and a polar co-solvent, such as methanol, ethanol, or isopropanol (B130326). chromatographyonline.com For the analysis of basic compounds like amines, the addition of a basic additive to the modifier is often necessary to achieve good peak shape and resolution on polysaccharide-based columns, while acidic additives are required for crown ether columns. wiley.com The choice of CSP and mobile phase conditions is critical and often determined through a screening process to find the optimal separation. youtube.comchromatographyonline.com

Table 1: Exemplary SFC Screening Parameters for Chiral Amines

| Parameter | Condition |

| Columns | Polysaccharide-based (e.g., CHIRALPAK® series), Crown ether-based (e.g., CROWNPAK®) |

| Mobile Phase | CO2 / Methanol (or Ethanol) |

| Additives | Basic (e.g., Ammonium (B1175870) Hydroxide for polysaccharide CSPs), Acidic (e.g., Trifluoroacetic Acid for crown ether CSPs) wiley.com |

| Flow Rate | 1-4 mL/min |

| Back Pressure | 100-200 bar |

| Temperature | 25-40 °C |

This table represents typical starting conditions for SFC method development for chiral amines and would be specifically optimized for this compound.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are cornerstone techniques for the enantioselective analysis of chiral compounds. researchgate.net The separation is achieved by passing the analyte through a column packed with a chiral stationary phase (CSP). phenomenex.com

A wide variety of CSPs are commercially available, with polysaccharide-based phases (e.g., cellulose and amylose derivatives) being among the most versatile and widely used for separating a broad range of enantiomers, including amines. researchgate.netphenomenex.commdpi.com For the analysis of this compound, a column such as one based on cellulose tris(3,5-dimethylphenylcarbamate) could be employed. mdpi.com

The choice of mobile phase is crucial and depends on the CSP and the analyte. Normal-phase (using non-polar solvents like hexane (B92381) and an alcohol) and reversed-phase (using aqueous-organic mixtures) modes are both utilized. phenomenex.com For primary amines, derivatization with reagents like o-phthaldialdehyde/mercaptoethanol can be performed prior to analysis to improve detection and resolution. nih.gov The development of a successful HPLC method often involves screening different columns and mobile phase compositions to achieve optimal separation. nih.gov

Table 2: Representative HPLC Conditions for Chiral Amine Separation

| Parameter | Condition |

| Column | Chiralpak® IB (cellulose tris(3,5-dimethylphenylcarbamate)) mdpi.com |

| Mobile Phase | Reversed-phase: Acetonitrile/Water with buffer (e.g., ammonium acetate) mdpi.com |

| Flow Rate | 0.5 - 1.5 mL/min |

| Temperature | Ambient to 40°C nih.gov |

| Detection | UV/Vis, Circular Dichroism (CD) uma.es |

This table provides an example of HPLC conditions that could be adapted for the analysis of this compound.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a highly sensitive technique suitable for the analysis of volatile and thermally stable compounds. chromatographyonline.com Direct analysis of primary amines like this compound by GC can be challenging due to their polarity, which can lead to poor peak shape and adsorption onto the column. researchgate.net

To overcome these issues, derivatization is a common strategy. sigmaaldrich.com The amine is converted into a less polar, more volatile derivative. Common derivatization methods for amines include:

Acylation: Reaction with reagents like trifluoroacetic anhydride (B1165640) (TFAA) to form amides. nih.govwiley.com

Silylation: Reaction with silylating agents to replace active hydrogens. researchgate.netnih.gov

Alkylation: Introduction of an alkyl group. nih.gov

Once derivatized, the compound can be separated on a chiral capillary column. chromatographyonline.com Cyclodextrin-based stationary phases are widely used for the chiral separation of a variety of compounds, including derivatized amines. chromatographyonline.comwiley.com The choice of derivatizing agent and GC column is critical for achieving successful enantioseparation. nih.govsigmaaldrich.com

Table 3: Common Derivatization Reagents for GC Analysis of Amines

| Derivatization Method | Reagent Example | Derivative Formed |

| Acylation | Trifluoroacetic anhydride (TFAA) wiley.com | Trifluoroacetyl amide |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) sigmaaldrich.com | Trimethylsilyl (B98337) derivative |

| Alkylation | Isopropyl isocyanate nih.gov | Isopropyl urea (B33335) derivative |

Spectroscopic Methods for Enantiomeric Excess Determination

Spectroscopic techniques offer alternative and often rapid methods for determining enantiomeric excess, complementing chromatographic approaches.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can be adapted for the determination of enantiomeric excess. Since enantiomers are indistinguishable in an achiral solvent, a chiral environment must be created within the NMR tube. This is typically achieved using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). acs.orgrsc.org

Chiral Solvating Agents (CSAs): These are enantiomerically pure compounds that form transient diastereomeric complexes with the analyte through non-covalent interactions. rsc.org This can lead to separate signals for the two enantiomers in the NMR spectrum. BINOL derivatives are examples of CSAs that have been used for the enantiopurity determination of amines. acs.orgrsc.org

Chiral Derivatizing Agents (CDAs): These react with the enantiomeric mixture to form stable diastereomers, which have distinct NMR spectra. rsc.org

Chiral Shift Reagents: These are often paramagnetic lanthanide complexes that can coordinate to the analyte. libretexts.orggoogle.comslideshare.net This interaction induces large chemical shift changes (lanthanide-induced shifts), and if the shift reagent is chiral, it can lead to the resolution of signals for the two enantiomers, allowing for their integration and the calculation of enantiomeric excess. libretexts.org

For this compound, a chiral lanthanide shift reagent or a suitable CSA could be used to create the necessary diastereomeric interactions for NMR-based e.e. determination. acs.org

Table 4: Examples of Chiral Auxiliaries for NMR Analysis of Amines

| Type of Auxiliary | Example | Interaction Mechanism |

| Chiral Solvating Agent (CSA) | (R)-1,1′-bi-2-naphthol (BINOL) acs.org | Forms diastereomeric complexes via hydrogen bonding. |

| Chiral Derivatizing Agent (CDA) | 2-Fluorobenzoyl chloride acs.org | Forms stable diastereomeric amides. |

| Chiral Shift Reagent | Eu(hfbc)3 libretexts.org | Forms diastereomeric coordination complexes. |

Chiroptical Spectroscopy (e.g., Circular Dichroism)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), measure the differential absorption of left and right circularly polarized light by a chiral molecule. rsc.org This technique is inherently sensitive to chirality.

While direct CD analysis is possible, a common approach for determining the enantiomeric excess of chiral amines involves the use of a sensor system. rsc.orgrsc.org An achiral molecule or a multi-component assembly can be designed to exhibit an induced circular dichroism (ICD) signal upon interaction with the chiral analyte. acs.org For instance, an optically inactive polymer can show a distinct CD signal when it complexes with a chiral amine, and the sign and magnitude of this signal can be related to the absolute configuration and enantiomeric excess of the amine. acs.org

Another strategy involves forming a complex between the chiral amine and other components, such as a metal ion and a ligand, to create a new chiral species with a strong and easily measurable CD signal. nih.gov The intensity of the CD signal can then be correlated with the enantiomeric excess of the amine through a calibration curve. rsc.orgnih.gov This approach offers a rapid method for e.e. determination without requiring chromatographic separation. rsc.org

Mass Spectrometry-Based Characterization of this compound and Its Derivatives

Mass spectrometry (MS) is a cornerstone analytical technique for the structural elucidation and characterization of organic molecules. In the context of this compound and its derivatives, mass spectrometry provides invaluable data regarding molecular weight, elemental composition, and structural features through controlled fragmentation. The choice of ionization technique is critical, as it dictates the nature and extent of fragmentation, with "hard" techniques like Electron Ionization (EI) providing extensive fragmentation and "soft" techniques like Electrospray Ionization (ESI) typically preserving the molecular ion.

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Patterns

Electron Ionization Mass Spectrometry (EI-MS) subjects molecules to a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion (M⁺•) and subsequent, often extensive, fragmentation. nih.gov This process creates a reproducible fragmentation pattern that serves as a molecular fingerprint.

For this compound, which is a derivative of α-methylbenzylamine, the fragmentation is governed by the stability of the resulting ions. The most characteristic fragmentation pathway for primary amines of this type is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org In the case of 1-(3,5-dimethoxyphenyl)ethanamine (B3176087), this involves the cleavage of the bond between the benzylic carbon and the terminal methyl group.

The molecular ion [M]⁺• of this compound has a mass-to-charge ratio (m/z) of 181. The primary fragmentation event is the loss of a methyl radical (•CH₃) to form a highly stable, resonance-delocalized iminium cation at m/z 166. This fragment is typically the most abundant ion in the spectrum, known as the base peak.

Another significant fragment corresponds to the 3,5-dimethoxybenzyl cation at m/z 151, formed by cleavage of the C-C bond of the ethylamine (B1201723) side chain. Further fragmentation of the dimethoxy-substituted ring can also occur. While no specific EI-MS spectrum for this compound is publicly available in the literature, its fragmentation pattern can be reliably predicted based on the analysis of its parent structure, α-methylbenzylamine nist.gov, and general fragmentation rules for amines. libretexts.org

Table 1: Predicted EI-MS Fragmentation Data for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Ion Structure | Fragmentation Pathway | Relative Abundance |

| 181 | [C₁₀H₁₅NO₂]⁺• | Molecular Ion (M⁺•) | Low to Medium |

| 166 | [M - CH₃]⁺ | α-cleavage: Loss of a methyl radical | High (Base Peak) |

| 151 | [C₈H₉O₂]⁺ | Cleavage of the ethylamine side chain | Medium |

This table is based on established fragmentation patterns for structurally related compounds.

Electrospray Ionization Mass Spectrometry (ESI-MS) and Tandem MS (MS/MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar, thermally labile molecules. It typically generates protonated molecules [M+H]⁺ in positive ion mode with minimal in-source fragmentation. nih.gov This makes it ideal for determining the molecular weight of the analyte and for serving as a precursor ion for tandem mass spectrometry (MS/MS) experiments.

For this compound, ESI-MS analysis in positive ion mode would produce a prominent protonated molecular ion at an m/z of 182.

Tandem mass spectrometry (MS/MS) involves the isolation of a specific precursor ion (in this case, the [M+H]⁺ ion at m/z 182) and its subsequent fragmentation through collision-induced dissociation (CID). This process provides detailed structural information about the precursor ion. The fragmentation of protonated amines in MS/MS often involves the neutral loss of small molecules like ammonia (B1221849) (NH₃).

For the [M+H]⁺ ion of this compound, the most probable fragmentation pathway is the loss of a neutral ammonia molecule (17 Da), resulting in a major product ion at m/z 165. This ion corresponds to the [M+H - NH₃]⁺ species. This type of analysis is crucial for the unambiguous identification of the compound in complex matrices and for differentiating it from isomers. nih.govfda.gov.tw

Table 2: Predicted ESI-MS and MS/MS Data for this compound

| Analysis Mode | Precursor Ion (m/z) | Proposed Precursor Ion | Product Ion (m/z) | Proposed Product Ion | Fragmentation Pathway |

| ESI-MS | N/A | N/A | 182 | [M+H]⁺ | Protonation |

| ESI-MS/MS | 182 | [M+H]⁺ | 165 | [M+H - NH₃]⁺ | Neutral loss of ammonia |

This table is based on established fragmentation patterns for structurally related compounds.

Structure Activity Relationship Sar and Mechanistic Biological Studies of S 1 3,5 Dimethoxyphenyl Ethanamine Derivatives

Investigation of Receptor Binding Profiles and Ligand-Receptor Interactions

Derivatives of (S)-1-(3,5-dimethoxyphenyl)ethanamine, which belong to the phenethylamine (B48288) class, have been the subject of extensive investigation to characterize their interactions with various neurotransmitter receptors. These studies are crucial for understanding their pharmacological effects, which are primarily mediated by their binding to serotonin (B10506) (5-HT) receptors. nih.gov

Research has shown that phenethylamines generally exhibit higher binding affinity for the 5-HT2A receptor compared to tryptamines. biomolther.org The structure-activity relationship (SAR) of these compounds reveals that substitutions on the phenyl ring significantly influence their receptor binding profiles. For instance, in 2,5-dimethoxy substituted phenethylamines, small lipophilic substituents at the 4-position often lead to agonistic properties at 5-HT2A/2C receptors, while larger lipophilic groups tend to result in antagonistic effects. frontiersin.org

Specifically for 3,5-dimethoxy-substituted phenethylamine derivatives (scalines), studies have demonstrated that extending the 4-alkoxy substituent or introducing fluorinated 4-alkoxy groups generally increases binding affinities at both 5-HT2A and 5-HT2C receptors. nih.gov Compared to the parent compound mescaline (3,4,5-trimethoxyphenethylamine), these derivatives can show a significant increase in affinity, up to 63-fold at the 5-HT2A receptor and 34-fold at the 5-HT2C receptor. nih.gov However, these derivatives typically show weak affinity for the 5-HT1A receptor. frontiersin.orgfrontiersin.org

The interaction with the 5-HT2A receptor is considered the primary target for mediating the main effects of this class of compounds. frontiersin.org Radioligand binding assays, often using antagonists like [3H]ketanserin or [3H]-methylspiperone, are standard methods to determine the binding affinities (Ki values) of these derivatives at 5-HT2A and other receptors expressed in cell lines like HEK-293. biomolther.org The N-2-methoxybenzyl substitution on 2,5-dimethoxyphenethylamines (2C drugs) has been shown to markedly increase the binding affinity for 5-HT2A and 5-HT2C receptors while reducing affinity for 5-HT1A receptors. psilosybiini.info This modification enhances selectivity for the 5-HT2A receptor over the 5-HT1A receptor. psilosybiini.info

The following table summarizes the binding affinities of selected phenethylamine derivatives at various serotonin receptors.

| Compound | 5-HT1A Receptor Ki (nM) | 5-HT2A Receptor Ki (nM) | 5-HT2C Receptor Ki (nM) |

|---|---|---|---|

| Mescaline (5) | >10,000 | 4,900 | 9,900 |

| TFM (13) | 6,900 | 150 | 290 |

| MAL (32) | 6,300 | 210 | 520 |

| BZ (33) | 5,300 | 550 | 410 |

| 2C-B | 4,900 | 81 | 310 |

| 25B-NBOMe | >10,000 | 0.44 | 2.0 |

Data sourced from multiple studies. frontiersin.orgpsilosybiini.info

Enzymatic Activity Modulation and Inhibition Studies

The interaction of phenethylamine derivatives extends beyond receptors to include the modulation of enzyme activity, particularly amine oxidases such as monoamine oxidase (MAO). MAO enzymes (MAO-A and MAO-B) are critical for the metabolism of monoamine neurotransmitters and are significant targets in neuropharmacology.

Certain phenethylamine derivatives have been investigated as potential MAO inhibitors. For example, cyclopropylamine (B47189) derivatives like tranylcypromine (B92988) are known to inactivate MAO, with some preference for MAO-B. nih.gov Although not a direct derivative of this compound, the study of such compounds provides a framework for understanding how structural modifications can lead to enzyme inhibition. Inhibition can be either reversible or irreversible and competitive or non-competitive. nih.govnih.gov

Studies on other heterocyclic derivatives, such as pyrazoles, have identified potent, reversible, and non-competitive inhibitors of MAO. nih.gov For instance, 1-acetyl-3-(2,4-dihydroxyphenyl)-5-(3-methylphenyl)-4,5-dihydro-(1H)-pyrazole was found to be a powerful MAO inhibitor with a Ki value in the nanomolar range (approximately 10⁻⁸ M). nih.gov These findings highlight the potential for designing derivatives of this compound that could selectively target and inhibit MAO isoforms. The inhibitory potential is typically quantified by IC50 values (the concentration of an inhibitor required to reduce enzyme activity by 50%) or Ki values (the inhibition constant).

The following table presents inhibitory activities of selected compounds against Monoamine Oxidase.

| Compound Class | Target Enzyme | Inhibition Type | Reported Potency |

|---|---|---|---|

| 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives | Monoamine Oxidase (MAO) | Reversible, Non-competitive | Low I50 values, Ki ~10-8M for compound 6 |

| Cyclopropylamines (e.g., Tranylcypromine) | MAO-A and MAO-B | Inactivator | Slight preference for MAO-B |

Computational Approaches to Predict Biological Activity and Binding Affinity

Computational chemistry provides powerful tools to predict and rationalize the biological activity of molecules like this compound derivatives, complementing experimental research.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein or enzyme. nih.gov This method simulates the ligand-receptor interaction, and the resulting poses are evaluated using a scoring function, which estimates the binding affinity. nih.gov

For phenethylamine derivatives, docking studies are employed to understand their interactions within the binding pockets of targets like the 5-HT2A receptor or MAO-B. nih.govnih.gov These simulations can identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the ligand. For example, docking studies of inhibitors with MAO-B have helped to elucidate the theoretical interactions between the compounds and the enzyme. nih.gov Similarly, docking has identified critical residues like K644, C694, and F691 as essential for ligand binding in the active site of certain kinases. nih.gov The results of molecular docking are instrumental in refining the design of new derivatives with improved affinity and selectivity. nih.gov

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model can be generated based on the structure of a known ligand (ligand-based) or the structure of the receptor's binding site (structure-based). nih.govresearchgate.net

Once a pharmacophore model is validated, it can be used as a 3D query to search large chemical databases in a process called virtual screening. mdpi.com This allows for the rapid identification of new compounds from vast libraries that are likely to be active at the target of interest. researchgate.net For instance, a pharmacophore model for a specific kinase inhibitor might consist of features like a hydrogen-bond donor, two hydrogen-bond acceptors, and an aromatic center. mdpi.com This approach helps to discover novel chemical scaffolds with potential therapeutic activity, which can then be synthesized and tested experimentally. nih.gov

To obtain a more accurate estimation of binding affinity than what is provided by docking scores, end-point free energy calculation methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are used. elsevierpure.com These methods calculate the binding free energy by combining the molecular mechanics (MM) energy of the system with a continuum solvation model. nih.gov

The calculation involves taking snapshots from molecular dynamics (MD) simulations of the ligand-receptor complex and calculating various energy terms:

ΔEMM: The change in molecular mechanics energy in the gas phase, which includes internal (bond, angle, dihedral), van der Waals, and electrostatic energies. nih.gov

ΔGsolv: The change in solvation free energy, which is composed of a polar component (calculated using GB or PB models) and a non-polar component (often estimated from the solvent-accessible surface area, SASA). nih.gov

-TΔS: The change in conformational entropy upon binding, which is computationally expensive and often omitted in relative binding energy studies. nih.gov

MM/GBSA and MM/PBSA are considered more accurate than docking scores but less computationally intensive than alchemical free energy methods. nih.govelsevierpure.com They are widely used to rank compounds from virtual screening, refine docking results, and understand the energetic contributions of specific residues to the binding interaction. nih.gov

In Vitro Mechanistic Investigations of Cellular Responses

Beyond determining binding affinities, it is crucial to investigate the functional consequences of ligand-receptor interactions through in vitro cellular assays. These studies assess whether a compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or partial agonist, and they can quantify the compound's potency and efficacy.

For this compound derivatives, functional assays are typically performed in cells engineered to express the target receptor, such as the 5-HT2A or 5-HT2B receptors. nih.gov Receptor activation can be measured by quantifying a downstream cellular response, such as calcium (Ca²⁺) mobilization or the production of second messengers like inositol (B14025) phosphates. The potency of a compound is expressed as the EC50 value, which is the concentration required to elicit 50% of the maximum response.

Studies have shown that for 3,5-dimethoxy-substituted phenethylamines (scalines), introducing fluorinated 4-alkoxy substituents not only increases binding affinity but also enhances the activation potency and efficacy at the 5-HT2A and 5-HT2B receptors. nih.gov Some amphetamine derivatives in this class have been identified as full agonists at the 5-HT2A receptor. frontiersin.org Additionally, functional evaluations can include monitoring the phosphorylation of extracellular signal-regulated kinases (ERKs) and receptor endocytosis, which are key events in cellular signaling pathways following receptor activation. biomolther.org These mechanistic investigations provide a deeper understanding of the cellular responses initiated by these compounds. nih.gov

Influence of Stereochemistry on Biological Mechanisms and Potency

The three-dimensional arrangement of atoms in a molecule, known as stereochemistry, is a critical determinant of its interaction with biological targets such as receptors and enzymes. For phenethylamine derivatives, the chirality at the alpha-carbon of the ethylamine (B1201723) side chain often leads to significant differences in potency and, in some cases, the nature of the biological activity between enantiomers. The (S) and (R) forms of these molecules can exhibit varied affinities for the same receptor, and may even display functional selectivity, where they preferentially activate certain downstream signaling pathways over others.

Research into the structure-activity relationships of psychoactive phenethylamines, particularly those acting on serotonin receptors, has consistently shown that the biological activity often resides primarily in one of the two enantiomers. The more active enantiomer is referred to as the eutomer, while the less active one is the distomer. The specific configuration that confers higher potency can vary depending on the substitution pattern on the phenyl ring. For instance, in the case of 2,4,5-trisubstituted amphetamine derivatives, the (R)-enantiomer is generally the more potent of the two at the 5-HT₂ₐ receptor. nih.gov

In derivatives of this compound, the stereochemistry at the alpha-carbon is a crucial factor in determining their biological effects. Studies on closely related analogues, such as 2,5-dimethoxyphenylpiperidines, which incorporate the phenethylamine pharmacophore into a more rigid structure, have provided valuable insights into the stereochemical requirements for activity at the 5-HT₂ₐ receptor. These investigations have demonstrated that the agonist potency is highly dependent on the spatial orientation of the ethylamine chain, with biological activity predominantly residing in a single enantiomer.

A study on a series of 2,5-dimethoxyphenylpiperidines revealed that the (S)-enantiomer was consistently the more potent agonist at the 5-HT₂ₐ receptor. This suggests that the receptor's binding pocket has a specific topographical preference for the (S)-configuration in this class of compounds. The deletion of the methoxy (B1213986) groups from the phenyl ring was found to be detrimental to activity, underscoring the importance of these substituents for receptor interaction. Specifically, the removal of the 5-methoxy group in the (S)-enantiomer led to a 20-fold decrease in agonist potency at the 5-HT₂ₐ receptor, while removal of the 2-methoxy group resulted in a much more significant drop in potency of over 500-fold.

The functional potencies of the enantiomers of a key 2,5-dimethoxyphenylpiperidine analogue at the 5-HT₂ₐ receptor are detailed in the table below. The data clearly illustrates the stereoselectivity of the receptor, with the (S)-enantiomer exhibiting a significantly lower EC₅₀ value, which indicates higher potency.

Functional Potency of Phenylpiperidine Enantiomers at the 5-HT₂ₐ Receptor

| Compound | Enantiomer | 5-HT₂ₐ EC₅₀ (nM) | Configuration Assignment |

|---|---|---|---|

| 2-(2,5-Dimethoxyphenyl)piperidine Analogue | (S) | 6.5 | Eutomer |

| (R) | 120 | Distomer |

Data derived from a study on 2,5-dimethoxyphenylpiperidines as selective serotonin 5-HT₂ₐ receptor agonists.

While detailed mechanistic studies specifically elucidating the downstream signaling pathway differences between the enantiomers of 1-(3,5-dimethoxyphenyl)ethanamine (B3176087) derivatives are not extensively available, the pronounced difference in potency strongly suggests a more optimal and stable binding interaction of the (S)-enantiomer with the 5-HT₂ₐ receptor. This enhanced interaction is likely to lead to a more efficient G-protein coupling and subsequent activation of intracellular signaling cascades, such as the phospholipase C pathway. The concept of functional selectivity, where different ligands can stabilize distinct receptor conformations leading to biased signaling, is an important area of modern pharmacology. It is plausible that the enantiomers of 1-(3,5-dimethoxyphenyl)ethanamine derivatives could exhibit such functional selectivity, a hypothesis that warrants further investigation.

Future Research Directions and Emerging Trends for S 1 3,5 Dimethoxyphenyl Ethanamine Research

Development of Next-Generation Asymmetric Synthetic Methodologies

The synthesis of enantiopure amines like (S)-1-(3,5-dimethoxyphenyl)ethanamine is a cornerstone of modern medicinal chemistry. nih.gov Future research will focus on moving beyond traditional methods, such as diastereomeric resolution which can be inefficient, towards more advanced and atom-economical asymmetric strategies.

Transition metal-catalyzed asymmetric hydrogenation of the corresponding imine is a highly promising and direct route. nih.gov This method offers excellent atom economy and is considered a "green" strategy for producing optically active amines. Significant progress has been made in developing new chiral phosphorus ligands and metal catalysts (e.g., based on iridium, rhodium, and ruthenium) that can achieve high enantioselectivities for a range of substrates. Future work will likely involve designing and screening novel catalysts specifically tailored for the imine derived from 3,5-dimethoxyacetophenone to produce this compound with near-perfect enantiomeric excess.

Another emerging area is the use of earth-abundant metal catalysts, such as those based on nickel. Nickel-catalyzed enantioconvergent coupling reactions, which can create chiral centers from racemic starting materials, represent a powerful future strategy. These methods are versatile and tolerant of various functional groups, which could be advantageous for synthesizing complex derivatives of the target amine.

| Synthetic Strategy | Core Principle | Future Research Focus for this compound |

| Asymmetric Hydrogenation | Direct reduction of a prochiral imine using a chiral catalyst. | Development of highly selective iridium or rhodium catalysts with novel chiral ligands. |

| Enantioconvergent Coupling | Use of a chiral catalyst to convert a racemic starting material into a single enantiomer product. | Application of chiral nickel catalysts to couple racemic precursors, enhancing atom economy. |

| Biocatalysis (see 8.2) | Use of enzymes for stereoselective transformation. | Engineering specific transaminases or dehydrogenases for the prochiral ketone. |

Engineering of Biocatalysts for Expanded Substrate Scope and Enhanced Efficiency

Biocatalysis is rapidly becoming a preferred method for producing chiral amines due to its high selectivity, mild reaction conditions, and environmental compatibility. fraunhofer.deresearchgate.net For the synthesis of this compound, the most relevant biocatalysts are amine transaminases (ATAs) and, to a lesser extent, amine dehydrogenases.

Future research will heavily concentrate on engineering these enzymes to improve their performance for non-natural substrates like 3,5-dimethoxyacetophenone. Wild-type enzymes often exhibit limited activity on such sterically demanding ketones. nih.gov Therefore, protein engineering techniques, including directed evolution and rational design, are crucial. nih.gov By creating mutations in the enzyme's active site, particularly in the substrate-binding pockets, researchers can enhance catalytic activity and expand the substrate scope to accept bulkier molecules. nih.govfrontiersin.org For instance, engineering an (S)-selective ATA from an organism like Vibrio fluvialis could yield a highly efficient biocatalyst for this specific transformation. acs.org A key goal is to develop robust enzymes that can handle high substrate concentrations and demonstrate long-term stability under industrial process conditions. acs.orgresearchgate.net

| Enzyme Type | Reaction Catalyzed | Engineering Goals for this compound Synthesis |

| Amine Transaminase (ATA) | Ketone + Amine Donor <=> Amine + Co-product | Enhance activity for 3,5-dimethoxyacetophenone; improve stability; optimize for cheap amine donors like isopropylamine. nih.govfrontiersin.org |

| Amine Dehydrogenase (ADH) | Ketone + Ammonia (B1221849) + Cofactor <=> Amine + H₂O | Improve cofactor regeneration systems; enhance enzyme stability and expression. |

Exploration of Novel Functionalization Strategies for Targeted Applications

The this compound scaffold is a launchpad for creating new, biologically active molecules. Future research will explore innovative ways to functionalize this core structure to generate analogs with tailored properties for specific therapeutic targets. Given that many dimethoxyphenyl-based compounds interact with serotonin (B10506) receptors, this is a likely area of focus.

Strategies will involve modifying both the aromatic ring and the ethylamine (B1201723) side chain. For example, regioselective substitution on the phenyl ring could introduce a variety of functional groups to probe structure-activity relationships (SAR). This could be guided by established knowledge of how substituents at the 4-position of similar 2,5-dimethoxyphenethylamines influence receptor binding and functional activity.

Furthermore, novel synthetic methods could be employed to create more complex derivatives. This might include using the amine as a nucleophile in reactions to build larger, more intricate structures, potentially leading to the discovery of new ligands with unique pharmacological profiles.

Advanced Computational Design of this compound Analogs with Tuned Biological Properties

Computational chemistry is an indispensable tool for accelerating drug discovery. Future research on this compound and its derivatives will extensively use computational methods to design and screen new analogs in silico before undertaking costly and time-consuming synthesis.

Molecular docking simulations will be used to predict how newly designed analogs bind to specific biological targets, such as G-protein coupled receptors (GPCRs) like serotonin or adrenergic receptors. nih.govugm.ac.id For instance, docking studies could be performed on a library of virtual analogs of this compound against a target like the human acetylcholinesterase protein to identify potential inhibitors. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling will also play a critical role. nih.govmdpi.com By building models that correlate the structural features of a series of phenethylamine (B48288) derivatives with their biological activity, researchers can predict the potency and other properties of novel, unsynthesized compounds. nih.gov These predictive models help to prioritize the most promising candidates for synthesis and experimental testing, thereby streamlining the discovery process.

Integration of Artificial Intelligence and Machine Learning in Chiral Drug Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize how chiral drugs are developed. pnas.org These technologies can analyze vast and complex datasets to identify patterns that are not apparent to human researchers, significantly accelerating the discovery and optimization of catalysts and drug candidates. acs.org

In the context of this compound, ML algorithms can be trained on existing reaction data to predict the enantioselectivity of various asymmetric catalysts. cam.ac.ukacs.org This predictive power can guide the selection of the optimal catalyst and reaction conditions, reducing the need for extensive empirical screening. pnas.org For example, an ML model could be developed to predict the success of a particular chiral phosphoric acid catalyst in the synthesis of imines related to the target compound. chemrxiv.org

For drug design, generative AI models can design novel molecules from scratch that are optimized for specific properties, such as high binding affinity to a target receptor and favorable drug-like characteristics (e.g., QED score). mdpi.com By combining generative models with ML-based docking score predictors, vast chemical spaces can be explored rapidly to identify novel analogs of this compound with high potential as therapeutic agents. mdpi.com

| AI/ML Application | Description | Relevance to this compound |

| Catalyst Performance Prediction | ML models (e.g., Random Forest) are trained on reaction data to predict outcomes like enantiomeric excess (%ee). pnas.orgacs.org | Accelerates the discovery of optimal catalysts for asymmetric synthesis. |

| Generative Molecular Design | AI algorithms create novel molecular structures with desired properties. | Designs new analogs with potentially superior biological activity and drug-like properties. |

| Predictive Docking | ML models predict binding affinity (docking score) much faster than traditional docking software. mdpi.com | Enables rapid virtual screening of millions of potential analogs. |

| Reaction Outcome Prediction | Meta-learning approaches use data from related reactions to predict outcomes for new, sparsely-sampled reactions. cam.ac.uk | Facilitates the rapid development of new synthetic routes with minimal experimental data. |

Sustainable and Economical Production of Chiral Amines for Industrial Applications

The pharmaceutical industry is under increasing pressure to adopt greener and more sustainable manufacturing processes. acs.org A key focus for the future industrial production of this compound will be the development of routes that are both economically viable and environmentally benign.

This involves applying the principles of green chemistry, such as maximizing atom economy, using safer solvents, reducing energy consumption, and utilizing renewable feedstocks where possible. acs.org Biocatalytic processes are inherently advantageous in this regard, as they operate under mild conditions and can reduce waste. fraunhofer.deacs.org Projects aiming to produce amines from renewable resources like lignocellulose highlight a long-term trend towards a more sustainable chemical industry. europa.eursc.org